

An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-Fluoro-3-methoxyphenyl)ethanone
Cat. No.:	B1304783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Fluoro-3-methoxyphenyl)ethanone**, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided. Furthermore, this guide explores its primary application as a precursor in the synthesis of chalcones, a class of compounds with significant pharmacological interest. An experimental workflow for the synthesis and characterization of a chalcone derivative is presented, including a mandatory visualization to guide laboratory practice. This document serves as a critical resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

1-(4-Fluoro-3-methoxyphenyl)ethanone, also known as 4'-Fluoro-3'-methoxyacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure features a phenyl ring substituted with a fluorine atom, a methoxy group, and an acetyl group.

Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

IUPAC Name: **1-(4-fluoro-3-methoxyphenyl)ethanone**[\[1\]](#)

SMILES: COC1=C(F)C=CC(=C1)C(C)=O[\[1\]](#)

InChI Key: PFEGFUCYOHBDJF-UHFFFAOYSA-N[\[1\]](#)

The key physicochemical properties of **1-(4-Fluoro-3-methoxyphenyl)ethanone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	64287-19-0	[1] [2]
Molecular Formula	C9H9FO2	[1] [2]
Molecular Weight	168.17 g/mol	[1] [2]
Appearance	Cream to pale yellow to yellow to pale brown crystals or powder	[1]
Melting Point	50.5-56.5 °C	[1]
Assay (GC)	≥97.5%	[1]
Solubility	Soluble in organic solvents.	

Synthesis of **1-(4-Fluoro-3-methoxyphenyl)ethanone**

The primary route for the synthesis of **1-(4-Fluoro-3-methoxyphenyl)ethanone** is through the Friedel-Crafts acylation of 2-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.

Materials:

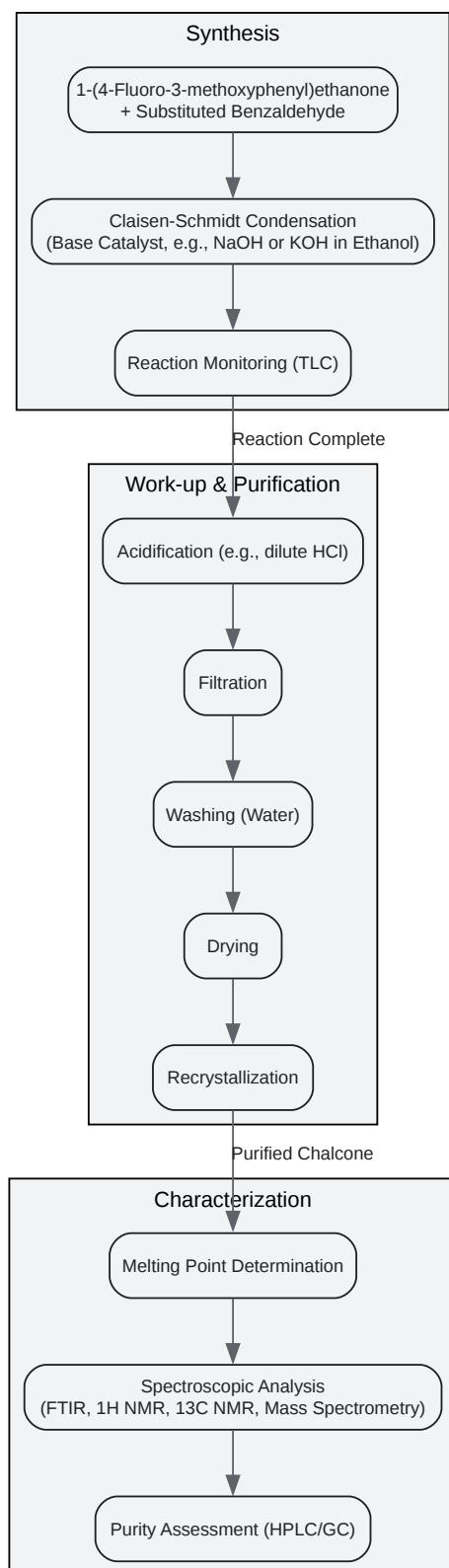
- 2-Fluoroanisole
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- To a stirred solution of 2-fluoroanisole in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add anhydrous aluminum chloride portion-wise.

- Once the addition of aluminum chloride is complete, add acetyl chloride dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **1-(4-Fluoro-3-methoxyphenyl)ethanone**.

Applications in Drug Discovery and Development


1-(4-Fluoro-3-methoxyphenyl)ethanone is a valuable intermediate in the synthesis of various biologically active molecules. Its primary utility lies in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids.^[3] Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties.^[3] The presence of the fluoro and methoxy groups on the phenyl ring of **1-(4-Fluoro-3-methoxyphenyl)ethanone** can significantly influence the biological activity of the resulting chalcone derivatives.

Synthesis of Chalcones

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde in the presence of a base.

Experimental Workflow: Synthesis and Characterization of a Chalcone Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a chalcone derivative starting from **1-(4-Fluoro-3-methoxyphenyl)ethanone** and a substituted benzaldehyde.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for chalcone synthesis.

Conclusion

1-(4-Fluoro-3-methoxyphenyl)ethanone is a fundamentally important building block in medicinal chemistry. Its well-defined structure and reactivity allow for the efficient synthesis of a variety of derivatives, most notably chalcones, which are of significant interest in drug discovery programs. The synthetic protocols and experimental workflows detailed in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors. Further exploration of the biological activities of novel compounds derived from this versatile intermediate is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Fluoro-3'-methoxyacetophenone, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304783#structure-and-iupac-name-of-1-4-fluoro-3-methoxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com